molecular formula C21H28ClNO2 B4034405 N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE

N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE

Cat. No.: B4034405
M. Wt: 361.9 g/mol
InChI Key: WYKPNQMGLHHMHV-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE is a useful research compound. Its molecular formula is C21H28ClNO2 and its molecular weight is 361.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-1-adamantyl-4-(4-chloro-2-methylphenoxy)butanamide is 361.1808568 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Adamantane derivatives are known for their unique structural properties, which contribute to their reactivity in chemical synthesis. For instance, the reaction of adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol exemplifies the potential for creating target amides alongside other products, showcasing the versatility of adamantane-related compounds in synthetic chemistry (Novakov et al., 2017).

Biological Activity

Compounds structurally related to N-1-adamantyl-4-(4-chloro-2-methylphenoxy)butanamide have been explored for their biological activities. For example, derivatives of adamantane have been synthesized and tested for their anti-Mycobacterium phlei activity, demonstrating the potential of adamantane-based compounds in therapeutic applications (Bai et al., 2012).

Coordination Chemistry

Adamantane derivatives also find applications in coordination chemistry, as illustrated by the study on N-(1-Adamantyl)lipoamide and its protonation behavior, providing insights into the interactions between adamantane-based compounds and metal ions, which could have implications for the development of novel materials and catalysts (Wilhelm et al., 2002).

Material Science

In materials science, adamantane-based compounds contribute to the development of new materials with enhanced properties. The synthesis and characterization of adamantane-based polyimides, for example, highlight the role of adamantane structures in creating polymers with high thermal stability and solubility, applicable in high-performance materials (Hsiao & Li, 1998).

Molecular Crystals and Channel Formation

Investigations into adamantane-based bisphenol molecules and their ability to form hydrogen-bonding networks in molecular crystals reveal the potential for designing molecular structures with specific properties, such as channels that can host molecules, which could have applications in molecular sieving, storage, or catalysis (Tominaga et al., 2011).

Properties

IUPAC Name

N-(1-adamantyl)-4-(4-chloro-2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO2/c1-14-7-18(22)4-5-19(14)25-6-2-3-20(24)23-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-5,7,15-17H,2-3,6,8-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKPNQMGLHHMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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